Proligestone

Catalog No.
S604337
CAS No.
23873-85-0
M.F
C24H34O4
M. Wt
386.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Proligestone

CAS Number

23873-85-0

Product Name

Proligestone

IUPAC Name

(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1

InChI Key

MQSDUYIXZDSLSZ-QSDCUGRSSA-N

SMILES

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C

Synonyms

14 alpha, 17 alpha-propylidenedioxyprogesterone, 14,17-dihydroxypregn-4-ene-3,20-dione cyclic acetal with propionaldehyde, Delvosteron, proligestone

Canonical SMILES

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C

Isomeric SMILES

CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C

The exact mass of the compound Proligestone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Corpus Luteum Hormones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Proligestone is a synthetic, second-generation progestational steroid primarily used in veterinary medicine for controlling the reproductive cycle in species like dogs, cats, and ferrets. As a potent agonist of the progesterone receptor, it functions by inhibiting the hypothalamic-pituitary-gonadal axis, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to prevent ovulation and estrus. It is typically supplied as a long-acting aqueous suspension for subcutaneous injection. Unlike first-generation progestins, its molecular structure is designed to allow for administration at any stage of the estrous cycle with a reduced risk of adverse endometrial effects.

Direct substitution of Proligestone with older, first-generation progestins like Medroxyprogesterone Acetate (MPA) or Megestrol Acetate (MA) is clinically inappropriate and presents significant procurement risks. Differences in molecular structure lead to distinct pharmacological profiles, particularly regarding side effects and receptor binding specificity. Proligestone is reported to have weaker progestagenic effects on the endometrium and a lower likelihood of inducing mammary gland disorders compared to MPA or MA. These differences in safety and tissue-level activity mean that substitution can lead to unexpected adverse events, including a higher incidence of cystic endometrial hyperplasia, pyometra, and mammary hypertrophy, making compound selection a critical clinical and procurement decision.

Reduced Incidence of Uterine Disorders Compared to Medroxyprogesterone Acetate (MPA)

In clinical trials assessing side effects, the overall incidence of uterine disorders (including cystic endometrial hyperplasia/pyometra complex) in bitches treated with Proligestone was 0.3%. This contrasts sharply with animals that had previously received depot progestogens containing Medroxyprogesterone Acetate (MPA), where the incidence of uterine changes was significantly higher at 1.4%. This represents a greater than four-fold reduction in risk for a critical adverse event when using Proligestone compared to a history of MPA treatment.

Evidence DimensionIncidence of Uterine Disorders (e.g., Pyometra)
Target Compound Data0.3% (Proligestone-only treatment history)
Comparator Or Baseline1.4% (in animals with previous Medroxyprogesterone Acetate treatment)
Quantified Difference4.67x lower incidence
ConditionsClinical trial data in canines (bitches) for estrus control.

This significant reduction in the risk of pyometra, a life-threatening condition, is a primary driver for selecting Proligestone over older progestins for long-term estrus control.

Lower Propensity for Mammary Gland Side Effects vs. First-Generation Progestogens

While cases of mammary hypertrophy have been recorded with Proligestone use in cats, product literature and summaries consistently state that it appears less likely to induce this condition than first-generation progestogens like Medroxyprogesterone Acetate or Megestrol Acetate. This improved safety profile is attributed to its unique molecular structure, which results in weaker progestagenic effects on peripheral tissues like the mammary gland compared to its potent central antigonadotropic activity.

Evidence DimensionLikelihood of Inducing Mammary Gland Disorders
Target Compound DataLess likely to induce condition
Comparator Or BaselineFirst-generation progestogens (e.g., Medroxyprogesterone Acetate, Megestrol Acetate)
Quantified DifferenceQualitatively lower risk, though specific percentages are not provided in a head-to-head study.
ConditionsClinical use in felines (queens) for estrus control.

For applications requiring long-term or repeated administration, selecting a compound with a lower documented risk of inducing mammary changes reduces long-term health risks and monitoring costs.

Extended Duration of Efficacy in Felines Compared to Megestrol Acetate

In a comparative study in cats (queens), a 30 mg/kg dose of Proligestone provided estrus suppression for approximately 8 months. In the same study, a 25 mg/cat dose of Megestrol Acetate (MA) was effective for only 3–5 months. This demonstrates a significantly longer duration of action for Proligestone, allowing for a less frequent dosing schedule. The study also noted that while two cases of pyometra were observed in the MA group, no uterine or mammary side effects were seen in the Proligestone group.

Evidence DimensionDuration of Estrus Suppression
Target Compound Data~8 months
Comparator Or Baseline3–5 months (Megestrol Acetate)
Quantified Difference1.6 to 2.7 times longer duration of action
ConditionsComparative study in felines (queens), n=15 per group.

A longer effective duration directly translates to lower procurement and administration costs over time, requiring fewer veterinary visits and reducing the compliance burden for animal owners.

Long-Term Estrus Postponement in Canines with an Enhanced Safety Profile

For the permanent or long-term postponement of heat in bitches, Proligestone is a strong candidate due to its demonstrated lower incidence of uterine disorders compared to MPA. Its established dosing protocol for permanent postponement (injections at 3, 4, and then 5-month intervals) provides a reliable, long-acting solution where minimizing the risk of pyometra is a primary concern.

Estrus Suppression in Queens Requiring Extended Dosing Intervals

In feline practice, Proligestone is suitable for owners or colony managers seeking a contraceptive with a longer duration of action than oral alternatives like Megestrol Acetate. Evidence shows it can extend the inter-estrus interval to approximately 8 months, reducing the frequency of administration and potential for missed doses while also showing a favorable uterine safety profile in comparative studies.

Management of Progestin-Responsive Conditions with Reduced Side Effect Burden

Beyond estrus control, Proligestone is used for conditions like feline miliary dermatitis. Its reduced propensity for inducing systemic side effects like weight gain or lethargy, and fewer local effects at the injection site compared to first-generation progestins, makes it a more tolerable option for chronic or repeated treatments.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

386.24570956 g/mol

Monoisotopic Mass

386.24570956 g/mol

Heavy Atom Count

28

UNII

55772LJ01V

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (94.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C3 (PGR) [HSA:5241] [KO:K08556]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

23873-85-0

Wikipedia

Proligestone

Dates

Last modified: 04-14-2024

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